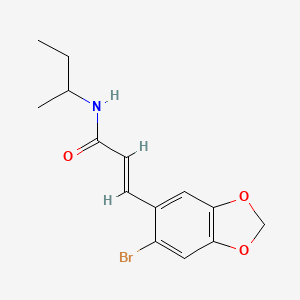

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isopropyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

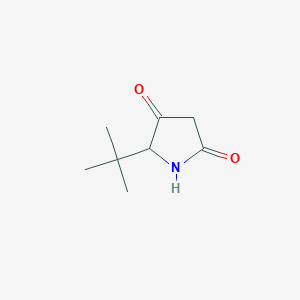

“N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isopropyloxalamide” is a chemical compound with the CAS Number: 1119452-38-8 . Its IUPAC name is N-[(1-ethyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]cyclopentanamine . The compound’s molecular weight is 258.41 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26N2/c1-2-19-11-5-6-15-12-14(9-10-17(15)19)13-18-16-7-3-4-8-16/h9-10,12,16,18H,2-8,11,13H2,1H3 . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.41 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Tetrahydroquinoline Derivatives in Cardiac Treatment

Tetrahydroquinoline derivatives have been identified as active on coronary circulation and exhibit notable anti-arrhythmic action. These compounds can be used in treating disorders of the heart rhythm due to their pharmacological properties (Wienecke, Fink, & Sagerer, 2005).

Advances in Synthesis and Biological Evaluation

Improved synthesis methods for tetrahydroisoquinolines have led to the development of compounds with actions at adrenoceptors, both in vivo and in vitro. This progress underscores the versatility of tetrahydroisoquinoline scaffolds in creating pharmacologically relevant entities (Beaumont, Waigh, Sunbhanich, & Nott, 1983).

Catalytic Activity in Polymerization

The study of nickel complexes derived from trihydroquinolinylidene ligands showcases their high catalytic activity in ethylene polymerization. This research highlights the application of tetrahydroquinoline derivatives in the field of catalysis and polymer science (Zhang, Hao, Sun, & Redshaw, 2011).

Anticancer Properties

Compounds containing the tetrahydroquinoline moiety have shown potent topoisomerase I-targeting activity and antitumor activity. These findings demonstrate the potential of tetrahydroquinoline derivatives as anticancer agents (Satyanarayana, Feng, Cheng, Liu, Tsai, Liu, & LaVoie, 2008).

Novel Antibiotics from Natural Sources

The isolation and characterization of helquinoline from Janibacter limosus highlight the potential of tetrahydroquinoline derivatives as new antibiotic compounds. This study opens avenues for the discovery of novel antibiotics from natural sources (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Ocular Hypotensive Action

Investigation into tetrahydroquinoline analogs has revealed compounds with significant ocular hypotensive action, presenting a new pathway for the development of treatments for conditions like glaucoma (Pamulapati & Schoenwald, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-4-21-11-5-6-15-12-14(7-8-16(15)21)9-10-19-17(22)18(23)20-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGQICBPTNCXHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isopropyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide](/img/structure/B2517531.png)

![N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2517532.png)

![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)

![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)

![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)